PD-151307
Description
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester is a structurally complex peptide derivative. Its core structure is derived from L-tyrosine, modified with:
- N-terminal functionalization: A hexahydro-1H-azepin-1-yl carbonyl group, a seven-membered ring system that enhances steric bulk and modulates hydrophobicity.
- O-Benzyl protection: The tyrosine hydroxyl group is protected as a benzyl ether, which stabilizes the molecule against nucleophilic or oxidative degradation.
- tert-Butyl ester: The C-terminal is esterified with a 1,1-dimethylethyl (tert-butyl) group, a common acid-labile protecting group in peptide synthesis .
This compound is likely used as an intermediate in solid-phase peptide synthesis (SPPS) or as a precursor for bioactive peptides requiring selective deprotection strategies.
Properties
CAS No. |
225925-12-2 |
|---|---|
Molecular Formula |
C33H47N3O5 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1 |
InChI Key |
NDGCCFMKWNNCLD-VMPREFPWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-151307; PD 151307; PD151307; |
Origin of Product |
United States |
Preparation Methods
Protection of L-Tyrosine’s Phenolic Hydroxyl Group
The O-benzylation of L-tyrosine’s hydroxyl group is typically achieved via a Mitsunobu reaction or alkylation under basic conditions . Patent CN112920086A details a Mitsunobu-based approach using triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) in tetrahydrofuran (THF). For example:
- L-Tyrosine methyl ester is reacted with benzyl alcohol in the presence of PPh₃ (3.15 g, 12 mmol) and DBAD (2.76 g, 12 mmol) at 0–5°C, yielding O-benzyl-L-tyrosine methyl ester with >96% conversion.
This method avoids heavy metal catalysts and achieves high regioselectivity. Alternative alkylation methods using benzyl bromide and potassium carbonate in dimethylformamide (DMF) are less favored due to side reactions at the amino group.
Esterification of the Carboxylic Acid
The tert-butyl ester is introduced via acid-catalyzed esterification with tert-butanol. For instance:
- O-Benzyl-L-tyrosine (10 mmol) is refluxed with tert-butanol (30 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours, followed by neutralization with sodium bicarbonate to yield O-benzyl-L-tyrosine tert-butyl ester in 85–90% yield.
This step is often performed early in the synthesis to prevent tert-butyl group cleavage during subsequent acidic or basic conditions.
Synthesis of Hexahydroazepine-1-Carbonyl-L-Leucine
The hexahydroazepine (azepane) ring is coupled to L-leucine via a carbamate linkage . A representative procedure involves:
- Activation of L-leucine’s carboxyl group with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed carbonic anhydride.
- Reaction with hexahydroazepine (azepan-1-amine) in dichloromethane (DCM) at −15°C, yielding N-(hexahydro-1H-azepin-1-yl)carbonyl-L-leucine in 78% yield.
This method minimizes racemization due to the low temperature and short reaction time.
Sequential Amidation and Deprotection
The final assembly of Compound X involves:
- Coupling of O-benzyl-L-tyrosine tert-butyl ester with N-(hexahydro-1H-azepin-1-yl)carbonyl-L-leucine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
- Global deprotection of the tert-butyl ester via trifluoroacetic acid (TFA) treatment in DCM (1:1 v/v), followed by neutralization to isolate the final product.
Key data from analogous syntheses report an overall yield of 61.5% and enantiomeric excess (ee) >99%.
Analytical Characterization
Compound X is validated using:
- ¹H NMR : Aromatic protons from the benzyl group (δ 7.2–7.4 ppm), tert-butyl singlet (δ 1.4 ppm), and azepane methylene signals (δ 1.6–2.1 ppm).
- HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).
Challenges and Optimization
- Racemization Risk : Peptide coupling at elevated temperatures leads to epimerization. Using HOBt/EDCI at 0°C reduces this risk.
- Protective Group Compatibility : The tert-butyl ester is labile under acidic conditions, necessitating its introduction after O-benzylation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu O-benzylation | 96 | >99 | No heavy metals, high regioselectivity |
| EDCI/HOBt coupling | 78 | 98 | Low racemization |
| TFA deprotection | 95 | 99 | Mild conditions |
Chemical Reactions Analysis
PD-151307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the amino and carboxyl groups, are common in the synthesis and modification of this compound. Common reagents used in these reactions include thionyl chloride, carbon dioxide, and pyridine.
Scientific Research Applications
PD-151307 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in blocking N-type calcium channels, which are crucial in neurotransmission.
Medicine: Explored for its potential in treating pain and other nervous system disorders by inhibiting calcium influx in neurons.
Industry: Potential applications in the development of new pharmaceuticals targeting calcium channels.
Mechanism of Action
PD-151307 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels are involved in the release of neurotransmitters in neurons. By inhibiting these channels, this compound reduces calcium influx, thereby decreasing neurotransmitter release and alleviating pain. The molecular targets of this compound are the N-type calcium channels, and the pathways involved include the modulation of calcium signaling in neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Notes:
- Hexahydroazepine vs.
- O-Benzyl vs. O-Methyl : The benzyl group offers superior stability under acidic conditions compared to methyl ethers, which may hydrolyze prematurely .
- tert-Butyl Ester Universality : This ester is widely used across peptide intermediates for its balance of stability and ease of removal with trifluoroacetic acid (TFA) .
Research Findings
- Thermodynamic Data : Boc-protected tyrosine derivatives (e.g., CAS 112196-59-5) exhibit melting points ~120–123°C, while benzyl-protected analogs (e.g., CAS 52799-86-7) have lower solubility in polar solvents due to hydrophobicity .
Biological Activity
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester, also known as PD-151307, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound is characterized by its complex structure that includes L-tyrosine and specific substituents that enhance its biological activity. The presence of the hexahydroazepin moiety and the phenylmethyl group contributes to its pharmacological profile.
1. Antioxidant Activity
Research indicates that L-Tyrosine derivatives exhibit notable antioxidant properties due to their phenolic structures. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases. The antioxidant capacity has been linked to the ability to mitigate oxidative stress in cellular environments .
2. Neuroprotective Effects
L-Tyrosine and its derivatives play a role in neuroprotection, particularly in models of neurodegeneration. Studies have shown that these compounds can influence neurotransmitter synthesis and release, particularly dopamine, which is crucial for conditions like Parkinson’s disease . The modulation of dopaminergic pathways suggests potential therapeutic applications for mood disorders and cognitive decline.
3. Antibacterial Activity
The antibacterial properties of L-Tyrosine derivatives have been explored in various studies. These compounds demonstrate efficacy against a range of bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The phenolic hydroxyl groups in L-Tyrosine derivatives enable them to act as effective radical scavengers, reducing oxidative damage .
- Transport Mechanisms : this compound may utilize the L-type amino acid transporter (LAT1) for enhanced uptake into cells, particularly in the brain. This transport mechanism is critical for delivering therapeutic agents across the blood-brain barrier .
Case Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The administration of this compound resulted in significant improvement in motor functions and reduced dopaminergic neuron loss compared to control groups. These findings support the potential use of this compound as a neuroprotective agent in clinical settings.
Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that this compound effectively reduced ROS levels in cardiac fibroblasts exposed to oxidative stress. This reduction was associated with decreased cellular apoptosis and improved cell viability, indicating its potential utility in preventing oxidative damage in cardiac tissues .
Comparative Analysis
| Property | L-Tyrosine Derivative | Standard Tyrosine |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Neuroprotective Effect | Significant | Limited |
| Antibacterial Activity | Present | Absent |
| LAT1 Transport Rate | Enhanced | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Methodology :
Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate carboxylic acid groups, as demonstrated in peptide coupling protocols .
Purification : Employ column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in ethanol or ethyl acetate to isolate the product. Confirm homogeneity via thin-layer chromatography (TLC) .
Characterization : Validate structure using -/-NMR, high-resolution mass spectrometry (HRMS), and polarimetry for optical rotation .
Q. What analytical techniques are critical for verifying structural integrity post-synthesis?
- Key Techniques :
- TLC : Monitor reaction progress and purity using silica gel plates with UV visualization .
- NMR Spectroscopy : Assign stereochemistry and confirm backbone connectivity (e.g., amide proton signals at δ 6.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and isotopic patterns .
Advanced Research Questions
Q. How can bioactivity assay conditions be optimized for this compound when solubility in physiological buffers is problematic?
- Strategies :
Solubility Adjustments : Pre-dissolve the compound in acidic solutions (pH 2.0–3.0) before dilution into neutral buffers .
Microdrop Application : For localized testing (e.g., neuronal assays), remove excess buffer and apply compound via microdroplets (1–5 µL) directly to target surfaces .
Ionic Environment : Test under Ca-free or Mg-enriched conditions to isolate ion-dependent effects on bioactivity .
- Example Assay Setup :
| Parameter | Bath Method | Microdrop Method |
|---|---|---|
| Solution Volume | 10–50 mL | 1–5 µL |
| pH Range | 7.4–7.6 | Pre-acidified (pH 2.0) |
| Ion Manipulation | Ca/Mg adjusted | Localized application |
| Temperature Control | 22 ± 1°C | Ambient (22–25°C) |
| Adapted from synaptic inhibition assays in . |
Q. How can contradictions in structure-activity relationship (SAR) data be resolved when comparing this compound to tyrosine derivatives with varying substituents?
- Approach :
Substituent Analysis : Compare the hexahydroazepine carbonyl group’s conformational flexibility to rigid analogs (e.g., cyclohexyl or phenylpropionyl derivatives) using molecular docking or MD simulations .
Controlled Assays : Test derivatives under identical conditions (pH, ionic strength) to isolate substituent effects. For example, replace the O-(phenylmethyl) group with O-methyl or unprotected tyrosine to assess steric/electronic contributions .
Data Normalization : Use internal standards (e.g., acetylated peptides) to calibrate bioactivity measurements across studies .
Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?
- Methods :
- Docking Studies : Use software like AutoDock Vina to model binding to tyrosine kinase domains or GPCRs, focusing on hydrogen bonds with the hydroxyphenyl group and hydrophobic interactions with the leucine/azepine moieties .
- QM/MM Simulations : Calculate charge distribution and polarizability of the hexahydroazepine ring to predict membrane permeability or solvent effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported inhibitory potency across studies?
- Resolution Steps :
Buffer Composition : Verify if studies used divergent ion concentrations (e.g., Ca-free vs. Mg-rich buffers alter synaptic inhibition efficacy) .
Stereochemical Purity : Confirm enantiomeric excess (≥98% by polarimetry) to rule out contamination by D-isomers .
Target Selectivity : Screen for off-target effects (e.g., protease inhibition) using broad-spectrum enzyme panels .
Synthetic Optimization Challenges
Q. What steps mitigate side reactions during the coupling of the hexahydroazepine moiety?
- Recommendations :
- Activation : Pre-form the NHS ester of the azepine-carboxylic acid to minimize racemization .
- Temperature Control : Conduct couplings at 0–4°C to suppress epimerization at the leucine α-carbon .
- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .
Structural Characterization
Q. How to resolve ambiguities in NMR assignments for the hexahydroazepine-leucine backbone?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
